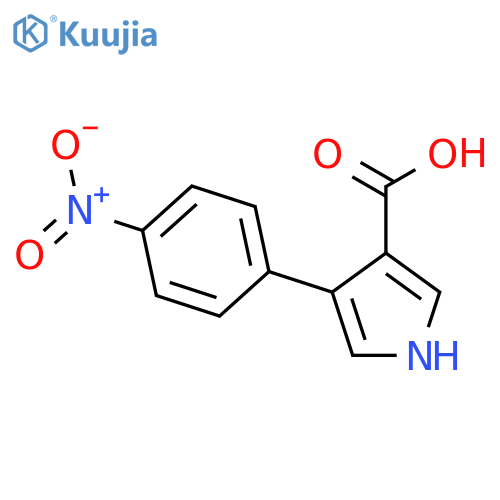Cas no 358986-47-7 (4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid)
4-(4-ニトロフェニル)-1H-ピロール-3-カルボン酸は、有機合成化学において重要な中間体として利用される化合物です。この化合物は、ピロール環にニトロフェニル基とカルボキシル基が結合した構造を持ち、高い反応性と多様な誘導体化の可能性を備えています。特に医薬品や機能性材料の合成前駆体として有用で、電子求引性のニトロ基と求核反応が可能なカルボキシル基を併せ持つため、選択的な化学変換が可能です。また、結晶性が良好で取り扱いが比較的容易であり、精製プロセスも確立されています。

358986-47-7 structure
商品名:4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid
4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid
-
-
- MDL: MFCD11217951
4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-96719-5.0g |
4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid |
358986-47-7 | 90% | 5.0g |
$2235.0 | 2024-05-21 | |
| Enamine | EN300-96719-10.0g |
4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid |
358986-47-7 | 90% | 10.0g |
$3315.0 | 2024-05-21 | |
| Aaron | AR00D62Q-5g |
4-(4-NITROPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACID |
358986-47-7 | 90% | 5g |
$3099.00 | 2023-12-15 | |
| 1PlusChem | 1P00D5UE-50mg |
4-(4-NITROPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACID |
358986-47-7 | 90% | 50mg |
$275.00 | 2024-05-04 | |
| 1PlusChem | 1P00D5UE-5g |
4-(4-NITROPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACID |
358986-47-7 | 90% | 5g |
$2825.00 | 2024-05-04 | |
| 1PlusChem | 1P00D5UE-10g |
4-(4-NITROPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACID |
358986-47-7 | 90% | 10g |
$4160.00 | 2023-12-17 | |
| Enamine | EN300-96719-0.05g |
4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid |
358986-47-7 | 90% | 0.05g |
$179.0 | 2024-05-21 | |
| Enamine | EN300-96719-5g |
4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid |
358986-47-7 | 90% | 5g |
$2235.0 | 2023-09-01 | |
| Enamine | EN300-96719-1.0g |
4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid |
358986-47-7 | 90% | 1.0g |
$770.0 | 2024-05-21 | |
| Aaron | AR00D62Q-500mg |
4-(4-NITROPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACID |
358986-47-7 | 90% | 500mg |
$852.00 | 2025-02-14 |
4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid 関連文献
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
358986-47-7 (4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid) 関連製品
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量